
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Übersicht
Beschreibung
“(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane” is a chemical compound with the molecular formula C8H12O2 . It has gained the attention of scientists and researchers due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C8H12O2 . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 140.18 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary and Efficient Protecting Group
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane derivatives have been used as chiral auxiliaries and protecting groups for boronic acids in the synthesis of cyclopropylboronic esters, enabling a variety of transformations in the side-chain. These include oxidation, reduction, and reactions under different conditions, leading to the creation of boron-containing functionalized bicyclopropanes (Luithle & Pietruszka, 2000).
Reactivity with Aldehydes and Formation of Zwitterions
Studies have shown that 2,2-Dimethoxy-3,3-dicyanospiro[cyclopropane-1,9'-[9H]fluorene] reacts rapidly with methanol and benzaldehydes, leading to products of cyclopropane ring opening. The creation of zwitterions through these reactions provides insights into the chemistry of cyclopropanes with geminal donor and acceptor groups (A. Śliwińska et al., 2007).
Molecular Geometry Studies
The rotational spectra and molecular geometry of cyclopropane derivatives have been extensively studied, particularly focusing on the hydrogen-bonded dimer formed between cyclopropane and HF. These studies provide valuable insights into the interaction and geometry of such complexes (L. Buxton et al., 1981).
Mass Spectrometric Characterization
Mass spectrometric behavior of cyclopropane amino acids derivatives under atmospheric pressure ionization conditions has been investigated. These studies offer crucial data for understanding the stereoisomeric structure and fragmentation pathways of these compounds (S. Cristoni et al., 2000).
Complexes with Lewis Acids
Research on complexes of donor–acceptor cyclopropanes with Lewis acids like Sn, Ti, and Ga chlorides has revealed new structures and the activating effect of Lewis acids on the cyclopropane ring. These studies are significant for understanding the transformations of donor–acceptor cyclopropanes in organic synthesis (R. Novikov et al., 2012).
Dimerization and Synthetic Applications
Cyclopropane derivatives have been utilized in dimerization reactions, leading to the formation of novel compounds like polysubstituted cyclopentanes and spiroannulation products. These findings are crucial for synthetic chemistry, especially in creating new types of dimerization for donoracceptor cyclopropanes (R. Novikov & Yu V Tomilov, 2013).
Novel Routes for Cyclopropane Derivatives Synthesis
Innovative methods for the synthesis of cyclopropane derivatives have been developed, offering new pathways in organic synthesis. This includes processes like Pd-catalyzed sequential C-H activation and radical cyclization, expanding the possibilities in the field of cyclopropane chemistry (R. Giri et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-dimethoxyprop-1-ynylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWRCNCTWJUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#CC1CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652127 | |
| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436097-28-8 | |
| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

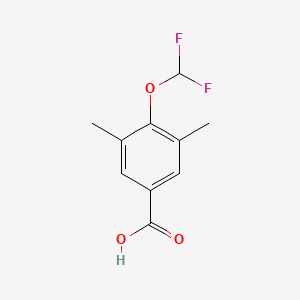
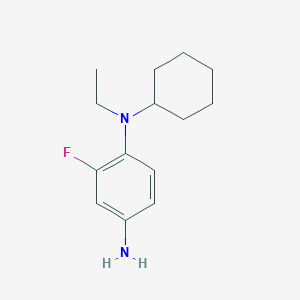

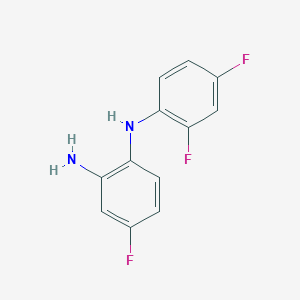
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)
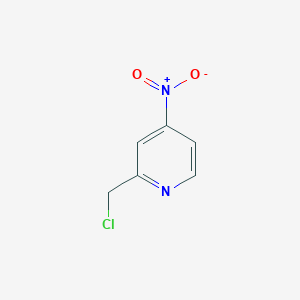
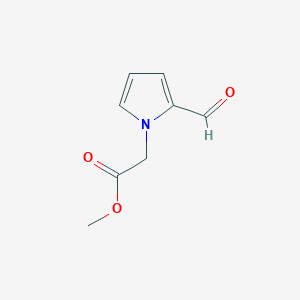
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)
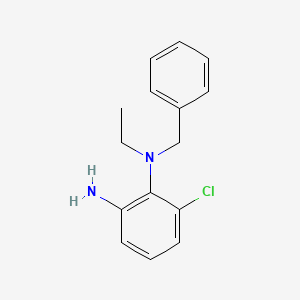
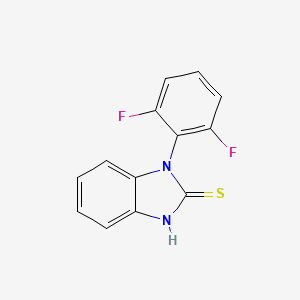

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)